Lipophilicity Shift: XLogP3 Increase vs. Des-Methyl Analog Enhances Membrane Permeability Predictions
The introduction of a methyl group on the piperidine ring of 6-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid increases computed lipophilicity by ΔXLogP3 = +0.4 units compared to the des-methyl parent compound 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (XLogP3 1.4 → 1.8) [1][2]. This shift is quantitatively meaningful within Lipinski's rule-of-five space and predicts moderately improved passive membrane permeability and altered partitioning behavior in both in vitro assays and in vivo absorption models [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid (des-methyl analog): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 (target 28.6% more lipophilic by XLogP3 absolute value) |
| Conditions | Computed by XLogP3 3.0 algorithm based on molecular structure (PubChem release 2019.06.18) |
Why This Matters
The higher lipophilicity of 6-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid make it more suitable for lead optimization programs requiring balanced LogP, and it cannot be replaced by the des-methyl analog without altering permeability and off-target binding profiles.
- [1] PubChem CID 82286510: XLogP3 = 1.8. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 57569815: XLogP3 = 1.4 (des-methyl comparator). National Center for Biotechnology Information, 2026. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
